DL-Leucine-2-13C
Description
Chemical Identity and Isotopic Labeling
DL-Leucine-2-¹³C possesses the molecular formula (CH₃)₂CHCH₂¹³CH(NH₂)CO₂H, representing the racemic mixture of leucine with carbon-13 enrichment specifically at the second carbon position. The compound maintains a molecular weight of 132.17 grams per mole, reflecting the single mass unit increase due to the carbon-13 incorporation. The Chemical Abstracts Service registry number for this isotopically labeled compound is 65792-32-7, distinguishing it from the unlabeled parent compound.
The isotopic enrichment of DL-Leucine-2-¹³C typically achieves 99 atom percent carbon-13 at the designated position, ensuring minimal background interference during analytical applications. This high level of isotopic purity proves essential for maintaining signal clarity in nuclear magnetic resonance experiments and mass spectrometric analyses. The compound exists as a white crystalline solid with a melting point ranging from 293 to 296 degrees Celsius under sublimation conditions. Physical characterization reveals a density of approximately 1.0 grams per cubic centimeter and demonstrates good solubility in water, particularly under slightly acidic conditions.
Table 1: Physical and Chemical Properties of DL-Leucine-2-¹³C
The stereochemical configuration of DL-Leucine-2-¹³C encompasses both the naturally occurring L-enantiomer and its synthetic D-counterpart, providing researchers with flexibility in experimental design. The carbon-13 label at the second position creates a distinct mass shift of one dalton compared to the natural abundance isotopologue, enabling precise differentiation during analytical measurements. This specific labeling pattern proves particularly valuable for investigating metabolic transformations where the second carbon undergoes specific biochemical modifications.
Historical Development of ¹³C-Labeled Amino Acids
The development of carbon-13 labeled amino acids emerged from the broader advancement of stable isotope techniques during the latter half of the twentieth century. Early research efforts focused on establishing reliable synthetic methodologies for incorporating carbon-13 into amino acid structures while maintaining high isotopic enrichment and chemical purity. These pioneering studies laid the foundation for the sophisticated labeling strategies employed in contemporary research applications.
Biosynthetic approaches to carbon-13 amino acid production gained prominence through the development of bacterial fermentation systems utilizing isotopically enriched carbon sources. Researchers demonstrated that feeding microorganisms with carbon-13 labeled glucose or other carbon substrates resulted in the incorporation of the isotopic label into proteinogenic amino acids through natural metabolic pathways. This methodology proved particularly effective for producing amino acids with specific labeling patterns that reflected the underlying biochemical transformations.
The evolution of synthetic chemistry approaches provided alternative routes to carbon-13 labeled amino acids, offering greater control over labeling positions and stereochemical outcomes. Palladium-catalyzed carbon-hydrogen functionalization reactions emerged as a versatile platform for introducing carbon-13 methyl groups into amino acid structures. These synthetic methodologies achieved high yields while maintaining excellent isotopic purity, establishing practical routes for laboratory-scale production of labeled amino acids.
Table 2: Key Milestones in ¹³C-Labeled Amino Acid Development
The refinement of analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, drove demand for increasingly sophisticated isotopic labeling strategies. Researchers recognized that carbon-13 labeled amino acids offered distinct advantages over nitrogen-15 alternatives, particularly in terms of reduced isotopic scrambling during metabolic processes. This observation led to the development of selective carbon-13 labeling protocols that achieved high incorporation efficiency while minimizing unwanted isotopic redistribution.
Role in Modern Stable Isotope Research
DL-Leucine-2-¹³C occupies a central position in contemporary stable isotope research, serving multiple critical functions across diverse scientific disciplines. Nuclear magnetic resonance spectroscopy applications benefit significantly from the incorporation of carbon-13 at the second position, which provides enhanced spectral resolution and simplified signal interpretation compared to natural abundance experiments. The isotopic label creates distinct chemical shift patterns that facilitate resonance assignment and enable detailed structural characterization of protein systems.
Metabolic pathway analysis represents another major application domain for DL-Leucine-2-¹³C, where the compound functions as a tracer molecule for investigating amino acid metabolism and protein synthesis. Researchers employ this labeled amino acid to track carbon flow through branched-chain amino acid pathways, providing quantitative insights into metabolic flux distributions. The specific labeling at the second carbon position proves particularly informative for studying transamination reactions and other transformations that involve this carbon center.
Protein structural studies increasingly rely on carbon-13 labeled amino acids to enable nuclear magnetic resonance investigations of large protein complexes. The incorporation of DL-Leucine-2-¹³C into proteins expressed in mammalian cell systems has opened new possibilities for studying human proteins that require complex post-translational modifications. These applications demonstrate isotopic enrichment levels exceeding 80 percent for leucine residues, ensuring adequate signal intensity for detailed structural characterization.
Table 3: Modern Applications of DL-Leucine-2-¹³C in Research
Mass spectrometry applications of DL-Leucine-2-¹³C extend beyond simple analytical detection to encompass sophisticated quantitative proteomics approaches. Multiplex labeling strategies incorporate this compound alongside other isotopically labeled amino acids to enable parallel analysis of multiple protein samples. The distinct mass signature provided by the carbon-13 label facilitates accurate quantification while minimizing analytical interference from natural abundance species.
Contemporary research efforts continue to expand the utility of DL-Leucine-2-¹³C through the development of improved incorporation methodologies and analytical protocols. Advanced cell culture systems now enable efficient incorporation of the labeled amino acid into proteins expressed in human cell lines, bridging the gap between bacterial expression systems and physiologically relevant protein production. These technological advances promise to further enhance the impact of stable isotope research across multiple scientific disciplines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methyl(213C)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-HOSYLAQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[13CH](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514734 | |
| Record name | (2-~13~C)Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65792-32-7 | |
| Record name | (2-~13~C)Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Leucine, a branched-chain aliphatic amino acid, plays a central role in protein structure and metabolic regulation. The introduction of a ¹³C isotope at the second carbon position (C2) enables precise tracking of leucine’s metabolic fate and enhances NMR signal resolution in structural studies. DL-leucine-2-¹³C, a racemic mixture of D- and L-enantiomers, is particularly valuable for investigating chiral interactions in peptide hormones and enzymes. Early labeling methods for aliphatic amino acids, including leucine, valine, and isoleucine, laid the groundwork for modern synthetic approaches.
Chemical Synthesis of DL-Leucine-2-¹³C
Condensation of Ethyl Acetamido-[2-¹³C]Cyanoacetate
The synthesis begins with the sodium salt of ethyl acetamido-[2-¹³C]cyanoacetate, which undergoes alkylation with isobutylbromide in hexamethylphosphoroustriamide (HMPA). HMPA, a polar aprotic solvent, facilitates nucleophilic substitution by stabilizing the transition state. The reaction proceeds at ambient temperature, yielding an intermediate α-cyano ester.
Key Reaction Conditions:
Acid Hydrolysis
The α-cyano ester intermediate is hydrolyzed under acidic conditions (6 M HCl, reflux) to remove the acetamido and cyano groups, yielding DL-leucine-2-¹³C. Hydrolysis concurrently racemizes the product, producing the DL mixture.
Hydrolysis Parameters:
- Acid Concentration : 6 M hydrochloric acid.
- Temperature : 100°C (reflux).
- Duration : 8–12 hours.
Purification of DL-Leucine-2-¹³C
Partition Chromatography
Initial purification employs partition chromatography to separate unreacted precursors and byproducts. However, this method struggles to resolve diastereoisomers of leucine-containing peptides.
Reverse-Phase High-Pressure Liquid Chromatography (HPLC)
Reverse-phase HPLC on a Partisil 10 M9 ODS column achieves superior separation of DL-leucine-2-¹³C from its enantiomers and diastereoisomers. The mobile phase consists of 0.05 M ammonium acetate (pH 4.0) and acetonitrile (81:19 v/v), optimizing resolution based on hydrophobicity differences.
HPLC Parameters:
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| Partisil 10 M9 ODS | 0.05 M NH₄OAc (pH 4.0):ACN (81:19) | 1.5 mL/min | UV 214 nm |
Analytical Characterization
Applications in Biochemical Research
Peptide Hormone Synthesis
DL-leucine-2-¹³C is incorporated into oxytocin analogs via solid-phase peptide synthesis. The labeled amino acid enables NMR studies of hormone-receptor interactions, particularly in distinguishing diastereoisomeric conformations.
Metabolic Tracing
In Escherichia coli overexpression systems, ¹³C-labeled leucine traces metabolic flux through branched-chain amino acid pathways. Combined with deuterated glucose, this approach reduces spectral overlap in NMR.
Chemical Reactions Analysis
Types of Reactions
DL-Leucine-2-13C undergoes various chemical reactions, including:
Oxidation: This reaction can convert leucine into keto acids.
Reduction: Leucine can be reduced to its corresponding alcohol.
Substitution: The amino group in leucine can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and anhydrides can be used for substitution reactions.
Major Products Formed
Oxidation: Keto acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted leucine derivatives.
Scientific Research Applications
Metabolic Research
Stable Isotope Tracing
DL-Leucine-2-13C is widely used as a tracer in metabolic research to study protein turnover and amino acid metabolism. The incorporation of the stable isotope allows for precise measurements of leucine flux in biological systems. For instance, studies have utilized this compound to assess muscle protein synthesis (MPS) in both fed and fasted states, revealing that MPS is significantly influenced by nutritional status .
Table 1: Key Studies Utilizing this compound
| Study Reference | Subject Type | Application | Findings |
|---|---|---|---|
| Rennie et al. (1982) | Healthy adults | MPS measurement | MPS doubled with feeding |
| Bennet et al. (1989) | Healthy adults | Leucine oxidation | 35% increase in MPS with leucine infusion |
| Smith et al. (1992) | Various subjects | Amino acid influence on MPS | Large doses of leucine stimulated MPS |
Neurological Studies
Acetyl-DL-Leucine Research
Recent investigations have highlighted the potential of acetyl-DL-leucine (ADLL), a derivative of this compound, in treating neurodegenerative disorders such as Parkinson's disease and cerebellar ataxia. Case studies have shown that ADLL can halt the progression of Parkinson's disease in its prodromal stages, as evidenced by improvements in dopamine transporter binding ratios and reductions in disease markers .
Table 2: Clinical Trials Involving Acetyl-DL-Leucine
| Study Reference | Condition Studied | Dosage | Outcome |
|---|---|---|---|
| Nature Communications (2024) | REM Sleep Behavior Disorder | 5 g/day for 22 months | Disease progression halted |
| JAMA Network (2021) | Cerebellar Ataxia | 5 g/day for 6 weeks | No significant efficacy found |
| PMC (2019) | Ataxia in Niemann-Pick Disease Type C | 3 g/day for 1 week, then 5 g/day for 3 weeks | Significant improvement in symptoms |
Protein Synthesis and Turnover
This compound is instrumental in understanding the dynamics of protein synthesis in different physiological states. By measuring the enrichment of amino acids in muscle tissue, researchers can infer rates of protein synthesis and degradation. This application is particularly relevant in studies involving metabolic disorders where protein metabolism is disrupted .
Safety and Efficacy Studies
While many studies have demonstrated the benefits of acetyl-DL-leucine, some trials have reported mixed results regarding its efficacy for certain conditions. For example, a randomized clinical trial indicated no significant improvement in symptoms among patients with cerebellar ataxia despite treatment with acetyl-DL-leucine . This highlights the necessity for further research to clarify its therapeutic potential.
Mechanism of Action
DL-Leucine-2-13C exerts its effects primarily through its incorporation into metabolic pathways. The labeled carbon allows researchers to track the movement and transformation of leucine within biological systems. This helps in understanding the metabolic fate of leucine and its role in various physiological processes. The molecular targets and pathways involved include the branched-chain amino acid (BCAA) catabolic pathway and the mTOR signaling pathway .
Comparison with Similar Compounds
Structural and Isotopic Differences
DL-Leucine-2-¹³C vs. L-Leucine-¹³C₆
- Isotopic Labeling :
- Molecular Weight :
- Applications :
DL-Leucine-2-¹³C vs. DL-Alanine-¹³C-1
- Structure :
- Molecular Weight :
- Utility :
Isotopic Labeling Patterns in Related Amino Acids
*CAS from ; †Estimated based on unlabeled DL-glutamic acid (147.13 g/mol + 1 Da).
Biological Activity
DL-Leucine-2-13C is a stable isotope-labeled form of the essential branched-chain amino acid leucine, which plays a critical role in various biological processes, including protein synthesis, metabolism, and signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Overview of Leucine and Its Isotope
Leucine is one of the three branched-chain amino acids (BCAAs) that are vital for human health. It is known to activate the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism. The introduction of a carbon-13 label in this compound allows researchers to trace metabolic pathways and understand its biological effects more precisely.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 201612-66-0 |
| Molecular Formula | CHNO |
| Molecular Weight | 132.166 g/mol |
| Melting Point | >300ºC |
mTOR Signaling Pathway
Leucine is a potent activator of the mTOR pathway, which is crucial for regulating cellular growth and metabolism. The activation of mTORC1 by leucine leads to increased protein synthesis and inhibition of autophagy, thereby promoting muscle growth and recovery after exercise. Research indicates that the metabolism of leucine can vary significantly based on its stereochemistry, with L-leucine exhibiting different pharmacokinetic properties compared to D-leucine .
Transport Mechanisms
The uptake of leucine into cells predominantly occurs via the L-type amino acid transporter (LAT1). This transporter is essential for leucine's biological activity as it mediates its entry into various tissues. Studies suggest that modifications to leucine, such as acetylation (as seen in acetyl-DL-leucine), can alter its transport dynamics and therapeutic efficacy .
Neurological Disorders
Recent studies have highlighted the potential of acetyl-DL-leucine in treating neurodegenerative conditions such as Parkinson's disease (PD). In clinical cases, patients treated with acetyl-DL-leucine showed significant halting of disease progression during the prodromal phase. This was evidenced by improvements in biomarkers over a period of 22 months .
Cancer Cachexia
Leucine supplementation has also been investigated in the context of cancer cachexia. Research indicates that leucine can influence metabolic pathways associated with energy production and protein synthesis in tumor-bearing hosts. Specifically, it appears to modulate butyrate and ketone body metabolism, providing alternative energy substrates during periods of metabolic stress .
Parkinson's Disease
In a notable case series published in Nature Communications, two patients with early-stage PD received treatment with acetyl-DL-leucine. Over 22 months, both patients exhibited stabilization in their disease markers, suggesting that this modified amino acid may have disease-modifying effects .
Cerebellar Ataxia
A clinical trial involving patients with cerebellar ataxia demonstrated that acetyl-DL-leucine could improve ataxia symptoms after short-term treatment. The study reported a significant reduction in the Scale for the Assessment and Rating of Ataxia (SARA) total score among participants .
Q & A
Q. How can computational modeling enhance the interpretation of DL-Leucine-2-¹³C tracer data?
- Answer : Employ flux balance analysis (FBA) or elementary metabolite unit (EMU) modeling to predict isotopic labeling patterns. Integrate omics data (proteomics, transcriptomics) to constrain models. Validate with time-resolved ¹³C labeling curves and Bayesian statistical frameworks .
Methodological Best Practices
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess hypotheses. Use triangulation with multiple data sources (e.g., isotopic, enzymatic, genetic) to resolve conflicts .
- Ethical Reporting : Acknowledge isotopic sourcing (e.g., vendor, lot number) and declare conflicts of interest. Follow COPE guidelines for data transparency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
